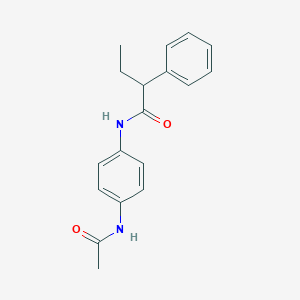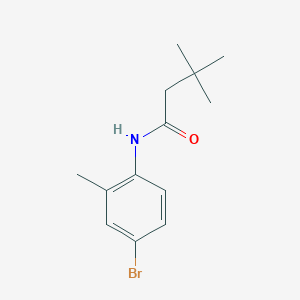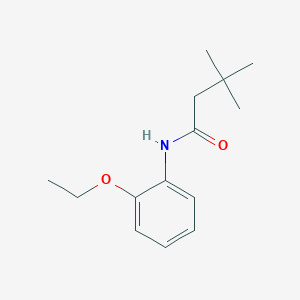![molecular formula C20H17BrN4O4S B297184 1-(4-bromophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297184.png)
1-(4-bromophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is also known by the name of 'Furosemide Piperazine' and is a derivative of pyrimidine.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the inhibition of the Na+/K+/2Cl- cotransporter in the ascending limb of the loop of Henle in the kidneys. This results in the inhibition of the reabsorption of sodium, chloride, and water, leading to diuresis and natriuresis.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to have various biochemical and physiological effects. It has been shown to reduce blood pressure, increase urine output, and decrease edema. This compound has also been found to exhibit anti-inflammatory and antitumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-bromophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments include its availability, low cost, and well-established synthesis method. However, its limitations include its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on 1-(4-bromophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. These include:
1. Development of new derivatives of this compound with improved pharmacokinetic and pharmacodynamic properties.
2. Investigation of the potential of this compound as a lead compound for the development of new drugs for the treatment of hypertension, congestive heart failure, and renal diseases.
3. Exploration of the antitumor properties of this compound and its derivatives for the development of new anticancer drugs.
4. Investigation of the potential of this compound and its derivatives in material science applications, such as the development of new sensors and catalysts.
Conclusion:
1-(4-bromophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound with significant potential in various scientific fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and its derivatives can lead to the development of new drugs and materials with improved properties.
Synthesemethoden
The synthesis of 1-(4-bromophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the reaction of 4-bromoaniline with ethyl acetoacetate, followed by the addition of 2-furoyl chloride and piperazine in the presence of a base. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit diuretic, antihypertensive, anti-inflammatory, and antitumor properties. This compound has been used as a lead compound for the development of new drugs for the treatment of hypertension, congestive heart failure, and renal diseases.
Eigenschaften
Molekularformel |
C20H17BrN4O4S |
|---|---|
Molekulargewicht |
489.3 g/mol |
IUPAC-Name |
(5E)-1-(4-bromophenyl)-5-[[4-(furan-2-carbonyl)piperazin-1-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C20H17BrN4O4S/c21-13-3-5-14(6-4-13)25-18(27)15(17(26)22-20(25)30)12-23-7-9-24(10-8-23)19(28)16-2-1-11-29-16/h1-6,11-12H,7-10H2,(H,22,26,30)/b15-12+ |
InChI-Schlüssel |
OEFUDZPAMJZGSB-NTCAYCPXSA-N |
Isomerische SMILES |
C1CN(CCN1/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=CO4 |
SMILES |
C1CN(CCN1C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=CO4 |
Kanonische SMILES |
C1CN(CCN1C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-phenyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B297104.png)
![N-[2-(butanoylamino)phenyl]-2-phenylbutanamide](/img/structure/B297106.png)









![6-hydroxy-5-[(6-hydroxy-1,3-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)(2-pyridinyl)methyl]-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B297123.png)
![2-[[4-[Bis(4-hydroxy-1,3-dimethyl-6-oxo-2-sulfanylidenepyrimidin-5-yl)methyl]-2-chloro-6-ethoxyphenoxy]methyl]benzonitrile](/img/structure/B297124.png)
![2,9-dimethyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297126.png)